
1-Butyl-1H-imidazole-2-carboxylic acid
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Overview
Description
1-Butyl-1H-imidazole-2-carboxylic acid: is a heterocyclic compound with the following chemical structure:
C7H12N2O2
It contains an imidazole ring fused to a carboxylic acid group. Imidazoles are essential structural motifs found in various functional molecules, and their versatility makes them valuable in diverse applications . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
a. Synthesis via One-Bond Formation: Limited recent research has focused on methods that form only one of the heterocycle’s core bonds. For instance, Fang et al. reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
1-Butyl-1H-imidazole-2-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions vary based on the substituents and reaction conditions.
Scientific Research Applications
Antimicrobial Activity
Overview
Research has demonstrated that derivatives of imidazole, particularly those with carboxylic acid groups, exhibit significant antimicrobial properties. The compound 1-butyl-1H-imidazole-2-carboxylic acid has been synthesized and tested against various bacterial strains, showing promising results.
Case Study
A study investigated the antimicrobial efficacy of N-alkylimidazole-2-carboxylic acids against Gram-positive and Gram-negative bacteria. The results indicated that the presence of longer alkyl chains enhanced the antimicrobial activity of these compounds. Specifically, this compound showed notable effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like metronidazole .
Data Table: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 12 | High |
Bacillus subtilis | 16 | Moderate |
Escherichia coli | 32 | Low |
Candida albicans | 100 | Very Low |
Catalytic Applications
Overview
The compound has also been studied for its catalytic properties in organic synthesis. Specifically, it serves as an effective catalyst in various reactions due to its ability to stabilize transition states and facilitate reactions.
Case Study
In a comparative study of different imidazole derivatives as catalysts in the synthesis of carbonyl compounds, it was found that this compound exhibited a reaction rate approximately four times faster than other imidazole derivatives under similar conditions. This enhanced catalytic activity is attributed to the unique electronic environment created by the carboxylic acid group .
Data Table: Catalytic Efficiency Comparison
Catalyst Type | Reaction Rate (relative) |
---|---|
N-Methylimidazole | 4 |
N-Tert-butylimidazole | 1 |
This compound | 4 |
Cosmetic Formulations
Overview
The incorporation of this compound into cosmetic formulations has been explored due to its potential skin benefits and stability.
Case Study
A recent formulation study assessed the efficacy of various compounds, including this compound, for use in topical products. The findings indicated that this compound not only improved the stability of emulsions but also enhanced skin hydration when applied topically. In vivo tests demonstrated significant improvements in skin moisture levels compared to control formulations lacking this ingredient .
Data Table: Efficacy of Cosmetic Formulations
Formulation Type | Skin Hydration Increase (%) |
---|---|
Control (without active) | 5 |
With this compound | 20 |
Mechanism of Action
The exact mechanism by which 1-Butyl-1H-imidazole-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is necessary to elucidate these mechanisms.
Comparison with Similar Compounds
While 1-Butyl-1H-imidazole-2-carboxylic acid is unique due to its specific substituents, it shares similarities with other imidazole derivatives. These include compounds like 1-methylimidazole and 1-propylimidazole.
Biological Activity
1-Butyl-1H-imidazole-2-carboxylic acid is a compound of increasing interest in the fields of microbiology and pharmaceutical research, particularly due to its potential as an inhibitor of metallo-β-lactamases (MBLs). These enzymes are significant contributors to antibiotic resistance, especially against carbapenem antibiotics. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula of this compound is C8H10N2O2, with a molecular weight of approximately 166.18 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and antifungal properties. The carboxylic acid functional group enhances the compound's ability to interact with biological targets through hydrogen bonding and ionic interactions.
Inhibition of Metallo-β-lactamases
This compound has been identified as a potential inhibitor of MBLs, which are responsible for hydrolyzing β-lactam antibiotics. Studies have shown that this compound binds to the active site of MBLs, preventing them from inactivating antibiotics like meropenem. The binding interactions likely involve the imidazole ring and the carboxylic acid group with key amino acid residues in the enzyme's active site .
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structure of this compound to enhance its inhibitory activity against various MBLs. For instance, modifications at the 1-position of the imidazole ring have been shown to significantly affect the compound's potency. A recent study reported that certain derivatives exhibited IC50 values as low as 0.018 µM against VIM-type MBLs, demonstrating substantial antibacterial effects .
Synthesis Methods
Several synthesis methods have been developed for this compound:
- Direct Carboxylation : Involves reacting butyl-substituted imidazoles with carbon dioxide under specific conditions.
- Base-Catalyzed Reactions : Utilizing bases to facilitate the introduction of the carboxyl group into the imidazole structure.
These methods allow for variations in yield and purity based on reaction conditions, which can be critical for pharmaceutical applications.
Antibacterial Activity
A pivotal study demonstrated that this compound exhibited potent synergistic antibacterial activity when combined with meropenem against engineered Escherichia coli strains and clinically isolated Pseudomonas aeruginosa producing VIM-type MBLs. The study highlighted morphological changes in bacterial cells post-treatment, indicating effective penetration and action against resistant strains .
Binding Affinity Studies
Fluorescence spectroscopy has been employed to evaluate the binding affinity of this compound with biomolecules such as bovine serum albumin (BSA). These interactions are crucial for understanding pharmacodynamics and bioavailability in biological systems.
Summary Table of Key Findings
Property | Details |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | ~166.18 g/mol |
Primary Activity | Inhibition of metallo-β-lactamases |
IC50 Value | As low as 0.018 µM against VIM-type MBLs |
Synthesis Methods | Direct carboxylation; base-catalyzed reactions |
Synergistic Effects | Enhances meropenem efficacy against resistant bacteria |
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-butylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-9-7(10)8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
SMBBABQYWLCAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1C(=O)O |
Origin of Product |
United States |
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